molecular formula C10H19N5S B12299827 Prometryn-d14 (di-iso-propyl-d14) CAS No. 1202864-57-0

Prometryn-d14 (di-iso-propyl-d14)

Cat. No.: B12299827
CAS No.: 1202864-57-0
M. Wt: 255.45 g/mol
InChI Key: AAEVYOVXGOFMJO-MFVRGKIVSA-N
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Description

Prometryn-d14 (di-iso-propyl-d14) is a deuterium-labeled analog of Prometryn, a herbicide belonging to the triazine family. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This labeling is particularly useful in scientific research for tracing and quantifying the compound in various environments and biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prometryn-d14 (di-iso-propyl-d14) involves the incorporation of deuterium into the molecular structure of Prometryn. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions .

Industrial Production Methods

Industrial production of Prometryn-d14 (di-iso-propyl-d14) typically involves large-scale chemical synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Prometryn-d14 (di-iso-propyl-d14) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds .

Scientific Research Applications

Prometryn-d14 (di-iso-propyl-d14) has a wide range of applications in scientific research:

Mechanism of Action

Prometryn-d14 (di-iso-propyl-d14) exerts its effects primarily through the inhibition of photosynthesis in plants. The compound binds to the D1 protein in the photosystem II complex, blocking the electron transport chain and ultimately leading to the death of the plant. This mechanism is similar to that of other triazine herbicides .

Comparison with Similar Compounds

Prometryn-d14 (di-iso-propyl-d14) is unique due to its deuterium labeling, which distinguishes it from other triazine herbicides. Similar compounds include:

Prometryn-d14’s uniqueness lies in its stable isotope labeling, which allows for precise tracing and quantification in various research applications.

Properties

CAS No.

1202864-57-0

Molecular Formula

C10H19N5S

Molecular Weight

255.45 g/mol

IUPAC Name

2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H19N5S/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,6D,7D

InChI Key

AAEVYOVXGOFMJO-MFVRGKIVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)SC)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)SC)NC(C)C

Origin of Product

United States

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